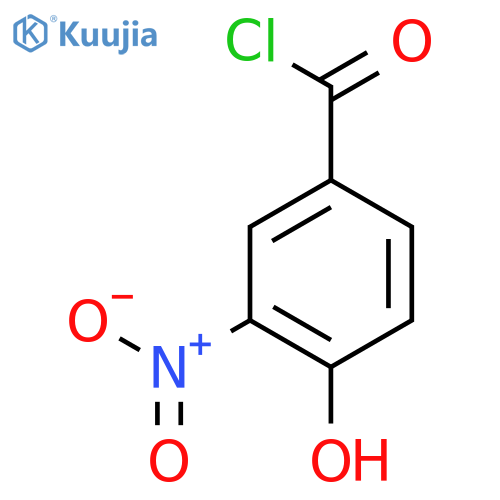Cas no 85136-67-0 (4-hydroxy-3-nitrobenzoyl chloride)

85136-67-0 structure
商品名:4-hydroxy-3-nitrobenzoyl chloride
4-hydroxy-3-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-3-nitrobenzoyl chloride
- NS00038800
- SCHEMBL4899122
- MFCD01017092
- OIBCDLJVMQNOTQ-UHFFFAOYSA-N
- EINECS 285-792-8
- 85136-67-0
- DTXSID10234278
-
- インチ: InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H
- InChIKey: OIBCDLJVMQNOTQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 200.982885
- どういたいしつりょう: 200.982885
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.1
じっけんとくせい
- 密度みつど: 1.598
- ふってん: 310.6°C at 760 mmHg
- フラッシュポイント: 141.6°C
- 屈折率: 1.63
4-hydroxy-3-nitrobenzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB589572-250mg |
4-Hydroxy-3-nitrobenzoyl chloride; . |
85136-67-0 | 250mg |
€323.60 | 2024-07-24 | ||
| Alichem | A014002940-250mg |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A014002940-1g |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| Alichem | A014002940-500mg |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| abcr | AB589572-1g |
4-Hydroxy-3-nitrobenzoyl chloride; . |
85136-67-0 | 1g |
€596.80 | 2024-07-24 |
4-hydroxy-3-nitrobenzoyl chloride 関連文献
-
Kazuhiro Imai,Hiroyoshi Nawa,Motoaki Tanaka,Hiroshi Ogata Analyst 1986 111 209
85136-67-0 (4-hydroxy-3-nitrobenzoyl chloride) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 61389-26-2(Lignoceric Acid-d4)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:85136-67-0)4-hydroxy-3-nitrobenzoyl chloride

清らかである:99%/99%
はかる:250mg/1g
価格 ($):192/354